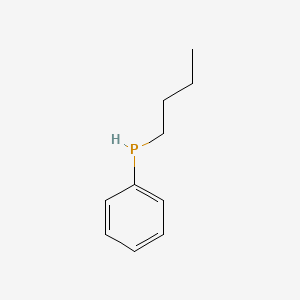
Butyl(phenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a butyl group and a phenyl group attached to a phosphorus atom. Tertiary phosphines, such as this compound, are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(phenyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of butylmagnesium bromide with phenylphosphine chloride under controlled conditions. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Butyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with different functional groups.
Aplicaciones Científicas De Investigación
Butyl(phenyl)phosphane finds applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of Butyl(phenyl)phosphane involves its ability to act as a nucleophile or a ligand in various chemical reactions. The phosphorus atom in the compound can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. Additionally, the compound can undergo nucleophilic attack on electrophilic substrates, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Butyl(diphenyl)phosphane: Similar to Butyl(phenyl)phosphane but with two phenyl groups and one butyl group.
Phenyl(diethyl)phosphane: Contains two ethyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness: this compound is unique due to its specific combination of butyl and phenyl groups, which imparts distinct reactivity and properties compared to other tertiary phosphines. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Propiedades
Número CAS |
10251-55-5 |
|---|---|
Fórmula molecular |
C10H15P |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
butyl(phenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
Clave InChI |
PVWYTIFUYYJMQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCPC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


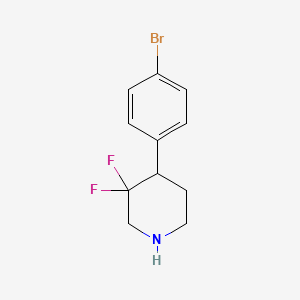
![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
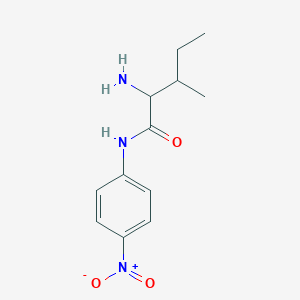
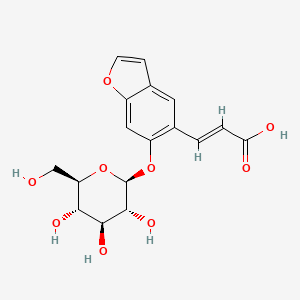
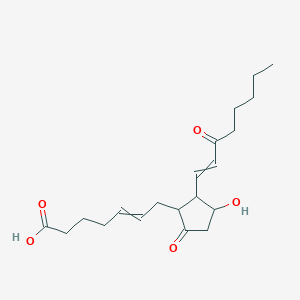
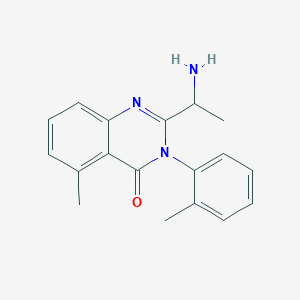
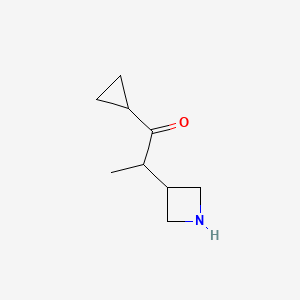
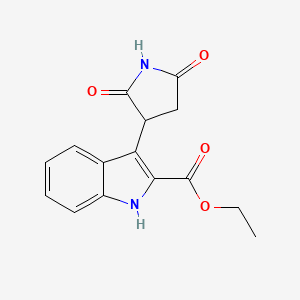
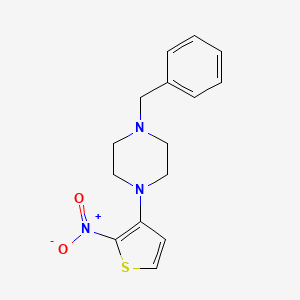
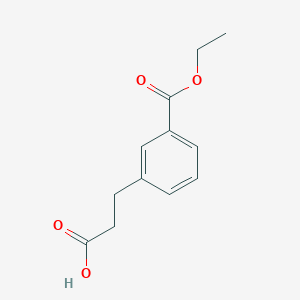
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
